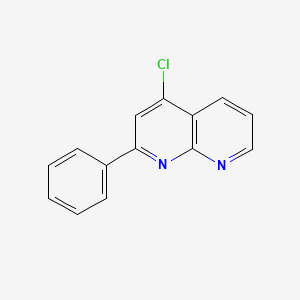
4-Chloro-2-phenyl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-phenyl-1,8-naphthyridine is a heterocyclic aromatic organic compound characterized by a fused pyridine and benzene ring structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-1,8-naphthyridine typically involves the following steps:
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a suitable β-diketone in the presence of an acid catalyst.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine core through cross-coupling reactions.
Hydroamination and Cyclization: Terminal alkynes can undergo hydroamination followed by cyclization to form the naphthyridine ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4-Chloro-2-phenyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the chlorine atom, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products: New derivatives with different substituents at the chlorine position.
科学研究应用
4-Chloro-2-phenyl-1,8-naphthyridine has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-Chloro-2-phenyl-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
4-Chloro-2-phenyl-1,8-naphthyridine is compared to other similar compounds, such as:
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine: Similar structure but with a hydroxyl group instead of a chlorine atom.
2-Phenyl-1,8-naphthyridine: Lacks the chlorine substituent, leading to different chemical properties and reactivity.
Uniqueness: this compound stands out due to its specific substituents and the resulting chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industry.
属性
分子式 |
C14H9ClN2 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
4-chloro-2-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C14H9ClN2/c15-12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H |
InChI 键 |
DHGNDRDQOATFHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


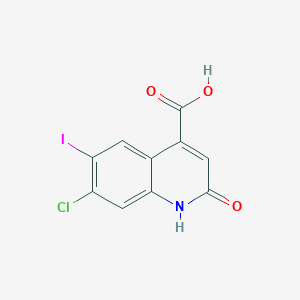
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
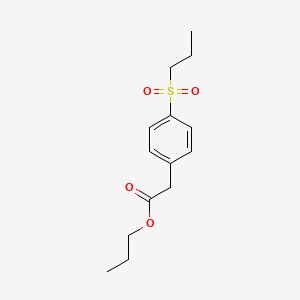
![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)

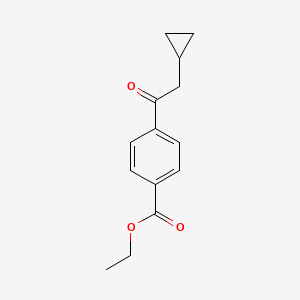

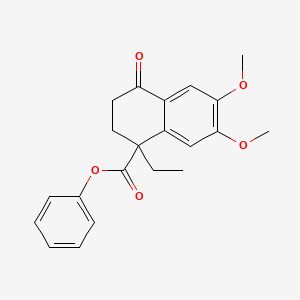
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
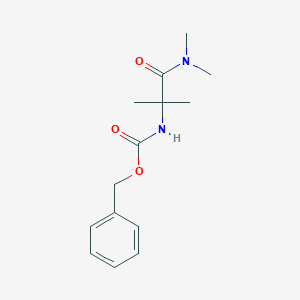
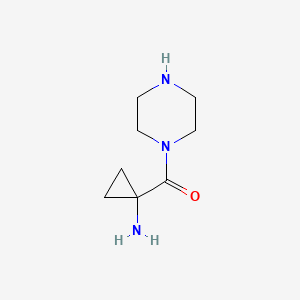

![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)

